BRD2 Selectivity Profile: Superior Discrimination vs. Pan-BET Inhibitors JQ1 and I-BET762
BBC0403 demonstrates high specificity for BRD2, with no measurable binding to the BD1 domains of BRD3 and BRD4 (Kd > 1000 μM) and similarly negligible affinity for BRD4-BD2 . This is in stark contrast to pan-BET inhibitors like JQ1 and I-BET762, which exhibit potent, low-nanomolar binding across BRD2, BRD3, and BRD4. For example, JQ1 binds to BRD2 with a Kd of 128 nM and to BRD3 with a Kd of 59.5 nM [1], while I-BET762 binds to BRD2, BRD3, and BRD4 with Kd values ranging from 50.5 to 61.3 nM [2]. The >130-fold difference in binding potency for BRD3/4 translates to a functional difference in assays: BBC0403's effects are specifically attributable to BRD2, whereas JQ1 and I-BET762 induce a broader, multi-BET transcriptional shutdown.
| Evidence Dimension | Binding Affinity (Kd) to BET Family Members |
|---|---|
| Target Compound Data | BRD2 BD2: 7.64 μM; BRD2 BD1: 41.37 μM; BRD3/4 BD1/BD2: >1000 μM (no affinity) |
| Comparator Or Baseline | JQ1: BRD2 128 nM, BRD3 59.5 nM, BRD4 49 nM / I-BET762: BRD2/3/4 50.5-61.3 nM |
| Quantified Difference | BBC0403 has >130-fold weaker affinity for BRD3/4 compared to JQ1's potent binding (59.5 nM vs. >1000 μM). |
| Conditions | TR-FRET binding assay (BBC0403); BROMOscan binding assay (JQ1, I-BET762) |
Why This Matters
Procuring BBC0403 ensures that experimental outcomes can be attributed to BRD2 inhibition, whereas use of pan-inhibitors like JQ1 introduces ambiguity from co-inhibition of BRD3 and BRD4.
- [1] Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., Morse, E. M., Keates, T., Hickman, T. T., Felletar, I., Philpott, M., Munro, S., McKeown, M. R., Wang, Y., Christie, A. L., West, N., Cameron, M. J., Schwartz, B., Heightman, T. D., ... Bradner, J. E. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. View Source
- [2] Nicodeme, E., Jeffrey, K. L., Schaefer, U., Beinke, S., Dewell, S., Chung, C. W., Chandwani, R., Marazzi, I., Wilson, P., Coste, H., White, J., Kirilovsky, J., Rice, C. M., Lora, J. M., Prinjha, R. K., Lee, K., & Tarakhovsky, A. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119–1123. View Source
